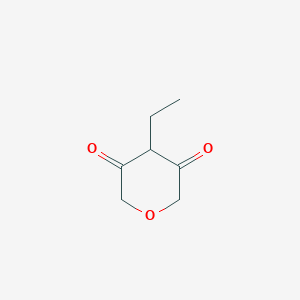

4-Ethyloxane-3,5-dione

Beschreibung

4-Oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione is a tricyclic dione derivative featuring a bridged oxane (oxygen-containing six-membered ring) fused with a bicyclic system. This compound serves as a critical scaffold in neuroprotective drug development due to its structural resemblance to NMDA receptor antagonists like MK-801 and adamantane derivatives . Synthesized via cycloaddition reactions, its derivatives (e.g., compounds 2–13) are functionalized with aliphatic, aromatic, or heterocyclic groups through aminolysis, enhancing calcium-modulating effects and neuroprotective properties in SH-SY5Y neuroblastoma cells . At 10 µM, most derivatives exhibit low cytotoxicity (<20% cell death), positioning them as promising leads for treating neurodegenerative disorders .

Eigenschaften

CAS-Nummer |

61363-58-4 |

|---|---|

Molekularformel |

C7H10O3 |

Molekulargewicht |

142.15 g/mol |

IUPAC-Name |

4-ethyloxane-3,5-dione |

InChI |

InChI=1S/C7H10O3/c1-2-5-6(8)3-10-4-7(5)9/h5H,2-4H2,1H3 |

InChI-Schlüssel |

REMGZYJOQJSBCF-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1C(=O)COCC1=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyloxane-3,5-dione typically involves the cyclization of 1,4-dicarbonyl compounds. One common method is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-diketones . This reaction is often carried out under acidic conditions, using catalysts such as trifluoroacetic acid.

Industrial Production Methods: Industrial production of 4-Ethyloxane-3,5-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethyloxane-3,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalic acid derivatives, while reduction can produce diols.

Wissenschaftliche Forschungsanwendungen

4-Ethyloxane-3,5-dione has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of polymers, resins, and other materials

Wirkmechanismus

The mechanism of action of 4-Ethyloxane-3,5-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, thereby affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Diketopiperazine Derivatives (e.g., Compounds 1–10 from Marine Actinomycetes)

Structural Features: These compounds, such as (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione, contain a piperazine-2,5-dione core with substituents like benzylidene or hydroxypropylidene groups . Biological Activity: Unlike the neuroprotective focus of tricyclic diones, diketopiperazines demonstrate antiviral activity against H1N1 influenza (e.g., IC₅₀ = 6.8 µM for albonoursin) . Key Differences:

- Ring System : Piperazine (6-membered, two nitrogen atoms) vs. tricyclic oxane (bridged oxygen-containing system).

- Applications : Antiviral (diketopiperazines) vs. neuroprotective (tricyclic diones).

Linear Diones (e.g., 4-(Butylthio)heptane-3,5-dione)

Structural Features : Linear heptane-3,5-dione with a sulfur-containing substituent (butylthio) at position 4 .

Synthesis : Prepared via radical thiolation using K₂S₂O₈ and I₂, yielding 51% isolated product .

Key Differences :

- Conformation : Linear vs. tricyclic, affecting membrane permeability and target engagement.

- Functional Groups : Sulfur substituents in linear diones vs. oxygen-rich tricyclic systems.

Oxazepine and Thiazolidinone Diones (e.g., 1,3-Oxazepine-1,5-dione)

Structural Features: These include 1,3-oxazepine-1,5-dione (7-membered ring with oxygen and nitrogen) and 4-thiazolidinones . Biological Activity: Antimicrobial properties (e.g., against Staphylococcus aureus) vs. neuroprotection . Key Differences:

- Heteroatoms: Sulfur in thiazolidinones vs. oxygen in tricyclic diones.

- Ring Size : 7-membered oxazepine vs. 6-membered oxane in tricyclic systems.

Triazolidine Diones (e.g., 4-Phenyl-1,2,4-triazolidine-3,5-dione)

Structural Features : 1,2,4-triazolidine-3,5-dione core with phenyl substituents .

Similarity Score : Structural similarity to tricyclic diones is moderate (0.74–0.78), driven by the dione motif .

Applications : Primarily used in agrochemicals and materials science, contrasting with the biomedical focus of tricyclic diones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.